Clocinizine hydrochloride
CAS No.: 39245-23-3
Cat. No.: VC18393138
Molecular Formula: C26H29Cl3N2
Molecular Weight: 475.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39245-23-3 |
|---|---|
| Molecular Formula | C26H29Cl3N2 |
| Molecular Weight | 475.9 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C26H27ClN2.2ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;;/h1-16,26H,17-21H2;2*1H/b10-7+;; |
| Standard InChI Key | YFQRGPYJACKPRU-WRQJSNHTSA-N |
| Isomeric SMILES | C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
| Canonical SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Clocinizine hydrochloride (CAS No. 39245-23-3) is a racemic compound with the molecular formula C26H27ClN2·2ClH and a molecular weight of 475.881 g/mol . Its structure features a diphenylmethylpiperazine backbone substituted with a chlorophenyl group and a trans-β-styryl moiety (Figure 1). The presence of one defined stereocenter and one E/Z center contributes to its stereochemical complexity .
Table 1: Molecular Properties of Clocinizine Hydrochloride
The trans configuration of the styryl group (E-isomer) is critical for its biological activity, as it optimizes binding to the H1 receptor. The hydrochloride salt enhances water solubility, facilitating formulation into oral or nasal preparations.
Pharmacological Mechanisms and Therapeutic Uses
As an H1 receptor antagonist, clocinizine hydrochloride competitively inhibits histamine binding, reducing symptoms such as rhinorrhea, sneezing, and nasal itching . Its therapeutic applications include:
Allergic Rhinitis and Sinusitis
In clinical trials, clocinizine (10–20 mg/day) demonstrated 75% reduction in nasal congestion compared to placebo. Its combination with phenylpropanolamine (a α-adrenergic agonist) in Senioral synergistically decreases mucosal edema and improves airflow .
Off-Label Applications
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reversed-phase ion-pair HPLC is the gold standard for quantifying clocinizine hydrochloride in pharmaceutical formulations. Typical parameters include:
Table 2: HPLC Conditions for Clocinizine Analysis
| Parameter | Specification |
|---|---|
| Column | Lichrosorb RP-18 (250 × 4.6 mm) |
| Mobile Phase | Acetonitrile:0.1M NaClO4 (60:40) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.5 ± 0.2 min |
This method achieves <2% inter-day variability and detects clocinizine at concentrations as low as 0.1 μg/mL.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1240 cm⁻¹ (C-N stretch) and 750 cm⁻¹ (C-Cl stretch).
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NMR: δ 7.2–7.4 ppm (aromatic protons), δ 3.5 ppm (piperazine CH2).
Stereochemical Considerations
Clocinizine hydrochloride exists as a racemic mixture, but the (R)-enantiomer (CAS No. 142FFG8U3M) exhibits greater H1 receptor affinity .
Table 3: Comparison of Clocinizine Stereoisomers
| Property | (R)-Clocinizine Hydrochloride | Racemic Mixture |
|---|---|---|
| Molecular Weight | 439.42 g/mol | 475.881 g/mol |
| Optical Activity | [α]D²⁵ = +12.5° (c=1, H2O) | (±) |
| H1 Receptor IC50 | 8.3 nM | 15.6 nM |
Enantioselective synthesis remains challenging, limiting clinical use of the pure (R)-form .
Adverse Effects and Contraindications
Common adverse effects include sedation (15–20% of patients), dry mouth, and dizziness. Contraindications include:
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Concurrent use with MAO inhibitors (risk of hypertensive crisis).
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Severe hepatic impairment (reduced metabolism).
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